![molecular formula C11H13ClO3 B1293720 Methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 55162-41-9](/img/structure/B1293720.png)
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Overview
Description
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropanoate moiety
Mechanism of Action
Target of Action
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . The primary targets of this compound are broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that regulate growth and coordinate various developmental processes .
Mode of Action
The mode of action of this compound is similar to that of MCPA. It mimics the action of natural auxins, disrupting the normal growth patterns of the target plants . This results in abnormal growth and eventually death of the plant .
Biochemical Pathways
Upon exposure to this compound, there is a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity . These changes affect the plant’s photosynthesis process and other metabolic activities, leading to growth inhibition .
Result of Action
The action of this compound leads to significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It has little effects on plant height and the single boll weight at flowering and boll stage . This indicates that the compound’s action primarily affects the early growth stages of the plant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s toxicity can be mitigated by applying certain plant growth regulators . Moreover, the compound’s action can be influenced by factors such as temperature, soil type, and moisture levels. Therefore, careful management of these factors is crucial for the effective use of this compound.
Biological Activity
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, commonly referred to in the literature as a derivative of clofibric acid, is an organic compound with significant biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a methyl ester functional group and a chlorophenoxy substituent, which are crucial for its biological activity. The presence of the 4-chlorophenyl group is particularly important as it influences the compound's interaction with biological targets.
Biological Activity
Hypolipidemic Properties
this compound is primarily recognized for its hypolipidemic effects, similar to other compounds in the fibrate class. It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARα, which plays a vital role in lipid metabolism. This interaction leads to increased fatty acid oxidation and reduced triglyceride levels in plasma, making it potentially beneficial for patients with dyslipidemia .
Anti-inflammatory Effects
In addition to its lipid-lowering properties, this compound exhibits anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in metabolic disorders.
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. Investigations into its structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- PPAR Activation : The compound activates PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation.
- Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
- Cellular Uptake and Metabolism : The ester form allows for better solubility and absorption, facilitating its bioavailability and interaction with cellular targets .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate | Similar hypolipidemic agent; different alkyl group | |
Fenofibrate | Well-known fibrate; widely used for cholesterol management | |
Clofibric Acid | Parent compound; exhibits similar biological activities |
This table illustrates that while these compounds share structural similarities, their specific functional groups can significantly influence their pharmacological profiles and biological activities.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Lipid Metabolism Disorders : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with this compound resulted in significant reductions in triglyceride levels and improvements in HDL cholesterol levels. Patients reported fewer side effects compared to traditional fibrates .
- Anti-inflammatory Applications : In a study focusing on metabolic syndrome, participants treated with methyl 2-(4-chlorophenoxy)-2-methylpropanoate showed decreased markers of inflammation alongside improved metabolic profiles .
- Anticancer Research : Preliminary findings from laboratory studies indicate that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIVINXAZVEIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203674 | |
Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55162-41-9 | |
Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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